2-Thenoyl isothiocyanate

Description

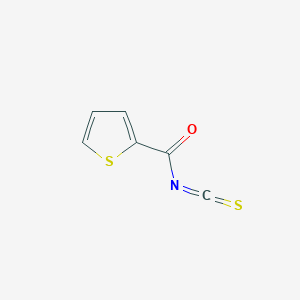

Structure

3D Structure

Properties

Molecular Formula |

C6H3NOS2 |

|---|---|

Molecular Weight |

169.2 g/mol |

IUPAC Name |

thiophene-2-carbonyl isothiocyanate |

InChI |

InChI=1S/C6H3NOS2/c8-6(7-4-9)5-2-1-3-10-5/h1-3H |

InChI Key |

PMWOKSZHCNQIDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thenoyl Isothiocyanate and Its Derivatives

Preparation Routes to 2-Thenoyl Isothiocyanate

The preparation of this compound can be achieved through several synthetic pathways, primarily involving the reaction of an activated form of 2-thiophenecarboxylic acid with a thiocyanate (B1210189) source.

A common and direct method for the synthesis of acyl isothiocyanates, including this compound, involves the reaction of the corresponding acyl chloride with a thiocyanate salt. arkat-usa.org In this procedure, 2-thiophenecarboxylic acid is first converted to its more reactive acid chloride, 2-thenoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride.

The resulting 2-thenoyl chloride is then treated with a thiocyanate salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972). mdpi.comnih.gov The thiocyanate ion acts as a nucleophile, displacing the chloride from the acyl chloride to form the desired this compound. The reaction mixture is often refluxed to ensure completion. nih.gov

General Reaction Scheme:

2-Thiophenecarboxylic acid + Thionyl chloride → 2-Thenoyl chloride

2-Thenoyl chloride + Ammonium thiocyanate → this compound

This method is widely employed due to the ready availability of the starting materials and the straightforward nature of the reaction.

Beyond the acyl chloride route, other general methods for isothiocyanate synthesis can be adapted for the preparation of this compound. These methods often start from the carboxylic acid or primary amines. researcher.life

One such adaptation involves the one-pot conversion of a carboxylic acid to an acyl isothiocyanate. For instance, a method utilizing trichloroisocyanuric acid and triphenylphosphine can convert various carboxylic acids into their corresponding acyl isothiocyanates. researchgate.net This approach avoids the isolation of the often-toxic acyl chloride intermediate.

Another general strategy involves the formation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate using a desulfurizing agent. nih.govrsc.org While this is more common for alkyl and aryl isothiocyanates, a similar principle could be applied starting from 2-thiophenecarboxamide, though this is a less direct route.

Furthermore, isothiocyanates can be synthesized from organic dithiocarbamate salts by treatment with reagents like lead nitrate or tosyl chloride. wikipedia.org These alternative pathways offer flexibility depending on the available starting materials and desired reaction conditions.

Optimization of Synthetic Reaction Parameters for Enhanced Yields and Purity

The efficiency and purity of this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for obtaining high yields of the desired product.

Key parameters that are often optimized include:

Table 1: Key Parameters for Optimization of this compound Synthesis| Parameter | Considerations |

|---|---|

| Solvent | Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride and the isothiocyanate product. Acetone is a commonly used solvent. |

| Temperature | The reaction of 2-thenoyl chloride with thiocyanate salts is often carried out at reflux temperature to drive the reaction to completion. |

| Reagent Stoichiometry | The molar ratio of the thiocyanate salt to the acyl chloride can be adjusted to maximize the conversion of the starting material. |

| Purification Method | After the reaction, the product is typically isolated by removing the precipitated inorganic salts by filtration and evaporating the solvent. Further purification can be achieved by distillation or chromatography to remove any unreacted starting materials or byproducts. epo.org |

Recent advancements in isothiocyanate synthesis have also explored the use of microwave irradiation to accelerate the reaction and improve yields. arkat-usa.org Additionally, phase-transfer catalysis has been employed to facilitate the reaction between the acyl chloride and the thiocyanate salt, particularly when dealing with reactants of differing solubility. arkat-usa.org

Directed Synthesis of Significant Derivatives from this compound

The electrophilic carbon atom of the isothiocyanate group in this compound makes it a versatile intermediate for the synthesis of a variety of derivatives, most notably thioureas and thiocarbamates.

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N-thenoylthioureides, also known as N-thenoylthioureas. mdpi.comresearchgate.net This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. mdpi.com

The reaction is typically carried out by adding the amine to a solution of the in situ generated this compound in a suitable solvent like anhydrous acetone. nih.gov The reaction is often exothermic and proceeds readily at room temperature or with gentle heating. researchgate.net The resulting N-thenoylthiourea derivative can then be isolated by precipitation or crystallization.

General Reaction Scheme: this compound + R-NH₂ → N-Thenoyl-N'-R-thiourea

This reaction is highly versatile, allowing for the synthesis of a wide array of N-thenoylthiourea derivatives by varying the amine component.

Table 2: Examples of N-Thenoylthiourea Derivatives Synthesized from this compound

| Amine | Resulting N-Thenoylthiourea Derivative |

|---|---|

| Aniline | N-(phenylcarbamothioyl)thiophene-2-carboxamide |

| Benzylamine | N-(benzylcarbamothioyl)thiophene-2-carboxamide |

The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of N-thenoylthiocarbamic O-alkyl esters. This reaction is analogous to the reaction with amines, with the alcohol acting as the nucleophile.

The alcohol attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a thiocarbamate linkage. This reaction may require the presence of a catalyst to proceed at a reasonable rate. google.com The product, an O-alkyl N-thenoylthiocarbamate, contains both a thiophene (B33073) ring and a thiocarbamate functional group.

General Reaction Scheme: this compound + R-OH → O-Alkyl N-(thiophene-2-carbonyl)carbamothioate

This reaction provides a route to a different class of derivatives from this compound, expanding the range of compounds that can be synthesized from this versatile intermediate.

Preparation of Fused Heterocyclic Systems Utilizing this compound as a Building Block

This compound serves as a versatile and reactive precursor for the synthesis of a variety of fused heterocyclic systems. Its electrophilic isothiocyanate moiety readily reacts with binucleophilic reagents, leading to cyclization and the formation of complex molecular architectures containing the thiophene ring. These reactions typically proceed through an initial addition of a nucleophile to the carbon atom of the isothiocyanate group, followed by an intramolecular cyclization-condensation step to afford the final fused heterocycle.

The reactivity of aroyl isothiocyanates, such as this compound, makes them key building blocks in the construction of fused pyrimidines, thiazoles, triazoles, and other related systems. nih.govresearchgate.netrsc.org The specific heterocyclic system formed is dependent on the nature of the binucleophilic reagent employed.

Reaction with o-Substituted Anilines and Related Compounds

One common strategy involves the reaction of this compound with ortho-substituted anilines, such as o-aminophenol, o-aminothiophenol, and o-phenylenediamine. These reactions provide a direct route to fused five- and six-membered heterocyclic systems. For instance, reacting an acyl isothiocyanate with o-aminophenol or o-aminothiophenol typically leads to the formation of benzoxazole or benzothiazole (B30560) derivatives, respectively, which can be further cyclized to form more complex fused systems like quinazolines. researchgate.net

The general mechanism involves the initial formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization. For example, the reaction with o-phenylenediamine would yield a thiourea intermediate that can cyclize to form a fused quinazoline-thione system. researchgate.net

Reaction with Active Methylene Compounds

This compound can react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to produce intermediate adducts that are primed for cyclization. These reactions are often base-catalyzed and provide access to fused pyridines, pyrimidines, and thiazoles. nih.gov For example, the reaction with malononitrile in the presence of a base can lead to the formation of a thieno[2,3-d]pyrimidine scaffold.

A similar approach has been used to synthesize thieno[2,3-b]thiopyran-4-one derivatives by reacting aryl isothiocyanates with deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate, highlighting the utility of isothiocyanates in building fused thia-heterocycles. researchgate.net

Cycloaddition Reactions

The isothiocyanate group can participate in cycloaddition reactions, acting as a key component in [4+2] cyclocondensation pathways to form annulated pyrimidine systems. nih.govresearchgate.net When this compound reacts with a 1,4-binucleophile, such as an o-amino nitrile or o-amino ester, a fused 2-thioxopyrimidine ring is constructed. nih.gov This methodology is a powerful tool for creating polycyclic structures incorporating both thiophene and pyrimidine rings.

The following table summarizes representative examples of fused heterocyclic systems synthesized using aroyl isothiocyanates as precursors, illustrating the potential pathways for this compound.

| Binucleophilic Reagent | Intermediate Type | Resulting Fused Heterocyclic System | Reaction Type |

|---|---|---|---|

| o-Aminophenol | N-(2-Hydroxyphenyl)-N'-(2-thenoyl)thiourea | Thieno-fused Benzoxazolo-pyrimidine | Addition-Cyclization |

| o-Aminothiophenol | N-(2-Mercaptophenyl)-N'-(2-thenoyl)thiourea | Thieno-fused Benzothiazolo-pyrimidine | Addition-Cyclization |

| o-Phenylenediamine | N-(2-Aminophenyl)-N'-(2-thenoyl)thiourea | Thieno-fused Benzimidazolo-pyrimidine (Quinazoline) | Addition-Cyclization |

| Ethyl 2-aminothiophene-3-carboxylate | Thiourea Adduct | Thieno[2',3':4,5]thieno[2,3-d]pyrimidin-4-one | [4+2] Cyclocondensation |

| Malononitrile | Ketenethioamide Adduct | 4-Amino-thieno[2,3-d]pyrimidine-5-carbonitrile | Addition-Cyclization |

| 2-Cyanoacetohydrazide | Thiourea Adduct | Thieno-fused Pyrimido[4,5-e] researchgate.netresearchgate.netnih.govtriazine | Addition-Cyclization |

Detailed Research Findings

Research into analogous acyl isothiocyanates, such as 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate, has demonstrated the successful synthesis of quinazolines, benzothiazoles, thiadiazoles, and imidazoles. researchgate.net These syntheses are typically carried out in solvents like acetonitrile, often with a catalytic amount of a base like piperidine, to facilitate the reaction. researchgate.net The structures of the resulting fused heterocycles are confirmed through microanalytical and spectral data. researchgate.net The versatility of the isothiocyanate group enables a diversity-oriented synthesis approach, allowing for the construction of a wide range of N-heterocycles from a common precursor. rsc.org For example, the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles has been shown to produce triazines, pyrimidines, and thiadiazoles, among other condensed systems. researchgate.net These established methodologies provide a robust framework for the application of this compound in the synthesis of novel, fused thiophene-containing heterocycles.

Chemical Reactivity and Mechanistic Aspects of 2 Thenoyl Isothiocyanate Reactions

Nucleophilic Addition Reactions of the Isothiocyanate Functional Group

Nucleophilic addition represents the most fundamental reaction pathway for 2-thenoyl isothiocyanate. A variety of nucleophiles readily attack the electrophilic carbon of the isothiocyanate, leading to the formation of stable adducts that can often serve as intermediates for subsequent cyclization reactions.

The reaction of isothiocyanates with primary and heterocyclic amines is a cornerstone of their chemistry, typically yielding substituted thioureas. researchgate.netorganic-chemistry.org This transformation is initiated by the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate. nih.gov

The kinetics of the aminolysis of isothiocyanates can be intricate. Studies conducted on analogous compounds, such as p-nitrophenyl isothiocyanate, have demonstrated that these reactions often exhibit second-order kinetics with respect to the amine. rsc.org This observation supports a mechanism involving an initial, reversible formation of a 1:1 adduct between the isothiocyanate and one molecule of the amine. rsc.org This intermediate then undergoes a prototropic rearrangement to the final thiourea (B124793) product, a step that is catalyzed by a second molecule of the amine. rsc.org

When heterocyclic amines with multiple potential nucleophilic centers are used, the question of regioselectivity becomes critical. For instance, in reactions with 2-amino-2-thiazoline (B132724) derivatives, the nucleophilic addition occurs regiospecifically at the endocyclic nitrogen atom of the ring. nih.gov This pathway leads to the formation of adducts that are favored both kinetically and thermodynamically. nih.gov The structural assignment of these products has been unequivocally confirmed through X-ray diffraction analysis. nih.gov Computational studies have corroborated that the formation of these endo adducts proceeds via a stepwise mechanism with a lower activation energy barrier compared to alternative reaction pathways. nih.gov

Table 1: Regioselectivity in the Reaction of Isothiocyanates with 2-Amino-2-Thiazolines This table is a representative summary based on findings for general isothiocyanates.

| Reactant 1 | Reactant 2 | Predominant Site of Attack | Product Class | Mechanistic Insight |

| R-NCS | 2-Amino-2-Thiazoline | Endocyclic Nitrogen | Endo Adduct | Kinetically and Enthalpically Favored nih.gov |

| R-NCS | 2-Amino-2-Thiazoline | Exocyclic Nitrogen | Exo Adduct | Higher Activation Barrier; Not Observed or Minor Product nih.gov |

Reaction Pathways with Alcohols and Other Oxygen-Containing Nucleophiles

Alcohols and other oxygen-containing nucleophiles react with this compound to yield O-alkyl thiocarbamates. nih.govsemanticscholar.org The reaction of the related allyl isothiocyanate with various alcohols, including methanol (B129727) and ethanol, proceeds readily to form the corresponding thiocarbamate products. semanticscholar.org

Mechanistic investigations into the analogous reaction of isocyanates with alcohols suggest a complex, multimolecular process. kuleuven.be Kinetic and theoretical studies indicate that the transition state involves the participation of two or three alcohol molecules, with alcohol clusters or trimers playing a dominant role, especially at higher alcohol concentrations. kuleuven.be This multimolecular intervention facilitates the proton transfer steps necessary for the addition. It is plausible that the alcoholysis of this compound follows a similar mechanistic pathway. The nature of the alcohol can also influence the product distribution; reactions with long-chain alcohols tend to yield thiocarbamates exclusively, whereas reactions with short-chain alcohols may also produce symmetrical thioureas as byproducts. nih.gov

The reactivity of this compound extends to a variety of other nucleophiles, particularly those based on sulfur and nitrogen, which opens pathways to diverse heterocyclic systems.

Sulfur-Based Nucleophiles: Thiol groups readily attack isothiocyanates to form dithiocarbamate (B8719985) adducts. researchgate.net This reaction is often pH-dependent, favoring formation under mildly acidic to neutral conditions (pH 6-8). researchgate.net In reactions involving bifunctional nucleophiles like 2-aminothiophenol, both the thiol and amino groups can participate, leading to cyclization and the formation of benzothiazole (B30560) derivatives. researchgate.net

Nitrogen-Based Nucleophiles: Beyond simple primary amines, this compound reacts with a broad spectrum of nitrogen nucleophiles, including hydrazines, hydrazides, and amidines. arkat-usa.org These reactions are synthetically valuable as they typically involve an initial nucleophilic addition followed by an intramolecular cyclization, providing direct access to five- and six-membered heterocycles. arkat-usa.orgresearchgate.net For example, the reaction with benzoylhydrazine initially yields a thiosemicarbazide (B42300) intermediate. arkat-usa.org This intermediate can then undergo a dehydrative cyclization, often promoted by acid, to furnish a 1,2,4-triazoline-5-thione derivative. arkat-usa.org Similarly, reaction with phenylhydrazine (B124118) can directly lead to 1,2,4-triazoline products. arkat-usa.org

Cycloaddition and Annulation Reactions Leading to Novel Ring Systems

This compound is a versatile component in cycloaddition and annulation reactions, enabling the construction of complex ring systems in a controlled manner.

Cycloaddition Reactions: The isothiocyanate functional group can participate as a 2π component in various cycloaddition reactions. In a [3+2] cycloaddition with trimethylsilyl (B98337) azide, thienyl isocyanates (formed from thenoyl chlorides) lead to the formation of thienyltetrazolin-5-ones. rsc.org Acyl isothiocyanates also undergo efficient [3+2] annulation with β-oxo-acrylamides in the presence of a cesium carbonate catalyst to afford 2-iminothiazolidin-4-one derivatives. doi.org Furthermore, rhodium-catalyzed (3+2) umpolung transannulations have been developed between 1,2,3-thiadiazoles and aryl isothiocyanates, yielding N-aryl 3H-1,2-dithiol-(Z)-3-imines. rsc.org In a different cycloaddition mode, reactions with dialanes can proceed via a [2+4] cycloaddition, where the C=S bond of the isothiocyanate adds across a C=C-N-Al fragment of the dialane. nih.gov

Annulation Reactions: Annulation strategies involving isothiocyanates provide powerful methods for building fused heterocyclic scaffolds. An iron(III)-catalyzed annulation of 2-nitrophenols with aryl isothiocyanates has been developed to synthesize 2-aminobenzoxazoles. nih.gov In another example, a tandem addition-cyclization of 2-alkynylbenzenamines with isothiocyanates, promoted by silica (B1680970) gel under solvent-free conditions, serves as an efficient and practical route to 2,4-dihydro-1H-benzo[d] rsc.orgchemrxiv.orgthiazines. sci-hub.se

Table 2: Examples of Cycloaddition and Annulation Reactions with Isothiocyanates This table summarizes reaction types applicable to acyl isothiocyanates like this compound.

| Reaction Type | Reactant Partner | Resulting Ring System | Key Features |

| [3+2] Cycloaddition | Trimethylsilyl azide | Tetrazolin-5-one | Forms a five-membered nitrogen-rich heterocycle rsc.org |

| [3+2] Annulation | β-oxo-acrylamide | 2-Iminothiazolidin-4-one | Cs₂CO₃-catalyzed, atom-economic doi.org |

| [2+4] Cycloaddition | Dialane | Aluminum-containing heterocycle | C=S bond adds across a C=C-N-Al fragment nih.gov |

| Tandem Annulation | 2-Alkynylbenzenamine | 2,4-Dihydro-1H-benzo[d] rsc.orgchemrxiv.orgthiazine | Silica gel-promoted, solvent-free conditions sci-hub.se |

| Catalytic Annulation | 2-Nitrophenol | 2-Aminobenzoxazole | Iron(III)-catalyzed process nih.gov |

Advanced Mechanistic Investigations and Transition State Analysis

A deeper understanding of the reactivity of this compound is achieved through advanced mechanistic and computational studies. These investigations provide insight into reaction pathways, intermediate stabilities, and transition state geometries.

Computational chemistry is a powerful tool for elucidating these mechanisms. Semi-empirical methods like PM3 have been successfully employed to calculate the relative stabilities of reaction adducts and to map potential energy surfaces, including the location of transition structures. nih.gov Such calculations have been crucial in explaining the observed regioselectivity in reactions with heterocyclic amines. nih.gov More sophisticated quantum chemical methods, including MP2 and B3LYP-D3(BJ) levels of theory, are used to analyze potential energy surfaces and predict the most stable conformers of isothiocyanate molecules. researchgate.net For reactions like alcoholysis, ab initio modeling suggests a concerted nucleophilic addition across the N=C bond, with the transition state stabilized by a "supersystem" of at least three interacting alcohol molecules. kuleuven.be These computational models help to rationalize experimental observations, such as the kinetic dependence on reactant concentrations. rsc.org

Reactivity Profile of the Thiophene (B33073) Ring within the this compound Structure

While the majority of the reactions of this compound occur at the isothiocyanate functionality, the thiophene ring also possesses its own reactivity profile. Thiophene is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution. However, the presence of the strongly deactivating this compound group significantly influences this reactivity. This electron-withdrawing group reduces the electron density of the thiophene ring, making it less susceptible to attack by electrophiles compared to unsubstituted thiophene.

Any electrophilic substitution would be directed primarily to the 4- and 5-positions of the ring. The thermal reactivity of the thiophene moiety in related systems can also be significant. For instance, 2-thienyl azides, which are precursors to the corresponding isocyanates, have been reported to preferentially undergo thermal cleavage of the heterocyclic ring. rsc.org This suggests that under certain energetic conditions, the thiophene ring in this compound might be susceptible to ring-opening reactions, although the focus of its synthetic utility remains overwhelmingly on the versatile chemistry of the isothiocyanate group.

Computational and Theoretical Studies on 2 Thenoyl Isothiocyanate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-thenoyl isothiocyanate, these calculations would provide insights into its stability, electronic properties, and three-dimensional structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. nih.govnih.gov For this compound, DFT calculations would be employed to optimize its molecular geometry, determining the most stable arrangement of its atoms in space. This involves finding the minimum energy structure on the potential energy surface. nubakery.org

Key properties that can be calculated using DFT include:

Total energy: A measure of the molecule's stability.

Electron density distribution: Reveals the regions of high and low electron density, which are crucial for understanding chemical reactivity.

Dipole moment: Indicates the polarity of the molecule.

A study on a novel thiophene (B33073) derivative, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, utilized DFT with the B3LYP method and a 6-31G(d,p) basis set to optimize its molecular geometry, showing good agreement with experimental X-ray crystallography data. nih.govnih.gov A similar approach could be applied to this compound to predict its structural parameters.

Molecules with rotatable bonds, such as this compound, can exist in different spatial arrangements called conformers. Conformational analysis involves identifying the possible conformers and determining their relative energies to find the most stable ones. Rotational spectroscopy, supported by quantum chemical calculations, has been used to investigate the conformational landscapes of other isothiocyanates like ethoxycarbonyl isothiocyanate. researchgate.netresearchgate.net

For this compound, the rotation around the single bond connecting the thenoyl group and the isothiocyanate group would be of primary interest. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to identify energy minima corresponding to stable conformers and the energy barriers between them.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, theoretical calculations could predict:

Infrared (IR) and Raman Spectra: By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This can be compared with experimental spectra to assign vibrational modes to specific molecular motions. Such analysis has been performed for 2-thenoyltrifluoroacetone, a related thiophene compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. doaj.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. researchgate.net A transition state is a high-energy structure that represents the energy barrier for a reaction. ucsb.edugithub.io

For reactions involving this compound, computational modeling could:

Identify transition state structures: Locating the transition state is a crucial but challenging aspect of computational chemistry. arxiv.org

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate. researchgate.netnih.gov

Model reaction mechanisms: By mapping the minimum energy path, the step-by-step process of a chemical transformation can be visualized. DFT studies have been used to investigate reaction mechanisms such as the formation of allylic trithiocarbonates. nih.gov

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity indices can be derived using Conceptual DFT. nih.govmdpi.comresearchgate.netmdpi.com These indices provide quantitative measures of a molecule's reactivity.

| Reactivity Index | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of nucleophilic character, often referenced to a standard like tetracyanoethylene (B109619) (TCE). |

Table 1: Key Global Reactivity Indices Derived from Conceptual DFT.

Analysis of the distribution and energies of the frontier molecular orbitals of this compound, along with the calculation of these reactivity indices, would provide significant insights into its expected chemical behavior in various reactions. For instance, the local reactivity can be predicted by analyzing the condensed Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack. repositorioinstitucional.mxchemrxiv.org

Coordination Chemistry of 2 Thenoyl Isothiocyanate Derived Ligands

Design and Synthetic Strategies for Chelating Ligands Derived from 2-Thenoyl Isothiocyanate

The design of chelating ligands from this compound is centered on the high reactivity of the electrophilic isothiocyanate (-N=C=S) group. The presence of the electron-withdrawing 2-thenoyl group (a thiophene (B33073) ring attached to a carbonyl) increases the reactivity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack arkat-usa.org. This feature is the foundation for designing multidentate ligands capable of forming stable chelate rings with metal ions.

The primary synthetic strategies include:

Reaction with Amines: The most common approach involves the reaction of this compound with primary or secondary amines. This nucleophilic addition reaction readily forms N-(2-thenoyl)-N'-(substituted) thiourea (B124793) derivatives. By selecting amines that contain additional donor atoms (e.g., pyridyl amines, amino acids), ligands with varying denticity and coordinating capabilities can be systematically designed researchgate.netmaterialsciencejournal.orgconicet.gov.ar.

Reaction with Hydrazines and Hydrazides: A particularly effective strategy for creating powerful chelators involves the reaction with hydrazine (B178648) or its derivatives, such as 2-thenoylhydrazine. For instance, the condensation of 2,6-diacetylpyridine with two equivalents of 2-thenoylhydrazine yields the polydentate Schiff base ligand 2,6-diacetylpyridine bis(2-thenoylhydrazone), often abbreviated as H₂dapt rsc.orgias.ac.in. This ligand contains multiple donor sites (N₃O₂) and is capable of wrapping around a metal ion to form a highly stable, planar coordination environment rsc.org.

Synthesis and Characterization of Metal Complexes with These Ligands

The synthesis of metal complexes using these ligands is generally achieved through direct reaction with a metal salt in a suitable solvent. The resulting complexes are then characterized using a combination of spectroscopic and analytical techniques to determine their structure and properties.

A general synthetic procedure involves dissolving the this compound-derived ligand in a solvent such as ethanol or methanol (B129727) and adding a solution of the desired metal salt (e.g., chloride, acetate, nitrate) materialsciencejournal.orgias.ac.in. The reaction mixture is often heated under reflux to facilitate complex formation, after which the product precipitates and can be isolated by filtration materialsciencejournal.org.

Key characterization methods include:

Infrared (IR) Spectroscopy: Crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (carbonyl) and C=S (thiocarbonyl) groups to lower wavenumbers upon complexation indicate that the oxygen and sulfur atoms are involved in bonding utm.my. The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of M-N, M-O, and M-S bonds researchgate.net.

Electronic (UV-Vis) Spectroscopy: Provides insight into the coordination geometry of the metal ion. The spectra of the complexes show shifts in the ligand-based π→π* and n→π* transitions, along with the appearance of new, weaker bands in the visible region corresponding to d-d electronic transitions for transition metals or f-f transitions for lanthanides ias.ac.inutm.my.

Molar Conductivity Measurements: Used to determine the electrolytic nature of the complexes in solution. This helps to distinguish between coordinated and non-coordinated anions in the complex formula researchgate.net.

Magnetic Susceptibility: Measurement of the magnetic moment helps to elucidate the geometry and spin state of the central metal ion in transition metal complexes rsc.org.

Ligands derived from this compound, particularly thiourea and hydrazone derivatives, readily form stable complexes with first- and second-row transition metals. The coordination typically involves the soft sulfur atom of the thiourea moiety and the hard oxygen atom of the thenoyl carbonyl group, creating a stable S,O-bidentate chelate researchgate.netconicet.gov.ar. In the case of more complex hydrazone ligands like H₂dapt, coordination occurs through a combination of pyridine nitrogen, azomethine nitrogen, and carbonyl oxygen atoms researchgate.netceon.rs. For example, copper(II) has been shown to form complexes with related 2,6-diacetylpyridine bis(hydrazone) ligands, resulting in distorted octahedral geometries where two tridentate ligands coordinate to a single metal center ceon.rs.

The versatile donor set of these ligands also allows for effective complexation with main group and lanthanide ions, which typically prefer coordination with hard oxygen and nitrogen donors.

Main Group Metals: Bismuth(III), a heavy main group element, has been successfully complexed with the H₂dapt ligand, 2,6-diacetylpyridine bis(2-thenoylhydrazone). The reaction of bismuth(III) chloride with H₂dapt yields complexes where the ligand acts as a pentadentate N₃O₂ donor, demonstrating its strong chelating power even with large p-block elements rsc.org.

Lanthanide Metals: Lanthanide(III) ions (e.g., La, Pr, Nd, Sm, Eu, Gd, Tb, Dy) form stable complexes with hydrazone ligands derived from 2-thenoylhydrazine ias.ac.in. The synthesis often proceeds via a template effect, where the lanthanide ion directs the condensation reaction to form the final ligand complex. Characterization by electronic spectroscopy shows a slight red shift (nephelauxetic effect) in the f-f transition bands compared to the free lanthanide aquo ions, indicating a degree of covalent character in the metal-ligand bond ias.ac.in.

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. Structural studies of complexes with ligands derived from this compound have revealed diverse and interesting coordination geometries.

A notable example is the structural characterization of two bismuth(III) complexes with the ligand 2,6-diacetylpyridine bis(2-thenoylhydrazone) (H₂dapt) rsc.org.

[Bi(Hdapt)Cl₂]: In this complex, the ligand is singly deprotonated (Hdapt⁻) and acts as a pentadentate N₃O₂ donor. The bismuth center is seven-coordinate, adopting a pentagonal-bipyramidal geometry. The five donor atoms of the ligand occupy the equatorial plane, while the two chloride ions are in the axial positions rsc.org.

[Bi(dapt)Cl]: Here, the ligand is doubly deprotonated (dapt²⁻) and remains a pentadentate N₃O₂ donor. The bismuth atom is six-coordinate with a pentagonal-pyramidal geometry. The ligand again defines the pentagonal base, with a single chloride ion in the apical position rsc.org.

Table 1: Crystallographic Data for Bismuth(III) Complexes with H₂dapt

| Parameter | [Bi(Hdapt)Cl₂]·dmso·H₂O | [Bi(dapt)Cl] |

| Chemical Formula | C₂₃H₂₅BiCl₂N₅O₅S₂ | C₂₁H₁₅BiClN₅O₂S₂ |

| Formula Weight | 862.5 | 713.9 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 14.508(3) | 8.892(2) |

| b (Å) | 16.994(4) | 22.315(5) |

| c (Å) | 12.016(3) | 12.000(3) |

| β (deg) | 97.43(2) | 91.56(2) |

| Volume (ų) | 2936(1) | 2379.3(9) |

| Z | 4 | 4 |

| Coordination Geometry | Pentagonal Bipyramidal | Pentagonal Pyramidal |

| Data sourced from Corradi et al. rsc.org |

Investigation of Electronic Properties and Bonding Characteristics within Metal Complexes

The electronic properties and the nature of the metal-ligand bonding in these complexes are investigated using a combination of spectroscopic techniques and magnetic measurements.

The bonding in complexes derived from 2-thenoylthiourea ligands typically involves a chelate ring formed through the carbonyl oxygen and the thiocarbonyl sulfur atoms conicet.gov.ar. This O,S-coordination is common for transition metals. For the larger hydrazone ligands like H₂dapt, coordination is dominated by the N₃O₂ donor set rsc.org. When the isothiocyanate group is present as an independent co-ligand, it acts as an ambidentate ligand. It typically binds to hard acids like lanthanide(III) ions through its nitrogen atom, while binding to softer transition metals through the sulfur atom rsc.orgnih.gov.

Electronic absorption spectra provide valuable information. For lanthanide complexes with 2-thenoylhydrazone derivatives, the positions of certain hypersensitive f-f transitions can be correlated with the coordination number and symmetry around the metal ion ias.ac.in. For instance, the profile of the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition of Nd(III) is particularly sensitive to the coordination environment ias.ac.in.

Luminescence spectroscopy is another powerful tool, especially for complexes of Eu(III) and Tb(III). The emission spectrum of a Eu(III) complex is highly sensitive to the symmetry of the coordination site. The splitting pattern of the ⁵D₀ → ⁷Fⱼ transitions (particularly J = 1 and 2) can be used to deduce the site symmetry. Studies on lanthanide complexes with related ligands have indicated low-symmetry environments around the metal ion, which is consistent with the coordination of large, asymmetric organic ligands ias.ac.in.

Applications of 2 Thenoyl Isothiocyanate in Synthetic Organic Chemistry and Materials Science

Versatile Reagent in the Synthesis of Complex Organic Molecules

2-Thenoyl isothiocyanate is a highly reactive compound that serves as a valuable intermediate in synthetic organic chemistry. Its utility stems from the electrophilic nature of the isothiocyanate carbon atom, which readily reacts with various nucleophiles. This reactivity allows for the construction of complex molecular architectures, particularly those containing nitrogen and sulfur atoms, and facilitates a range of functional group transformations.

The structure of this compound, featuring both a thiophene (B33073) ring and an isothiocyanate group, makes it an ideal precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. openmedicinalchemistryjournal.comnih.gov These heterocyclic systems are significant scaffolds in medicinal chemistry and materials science. The general strategy involves the reaction of this compound with binucleophilic reagents, leading to an initial addition reaction followed by an intramolecular cyclization.

Common heterocyclic systems synthesized using acyl isothiocyanates like this compound include:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis and related methods can utilize thiourea (B124793) derivatives, formed from isothiocyanates, to construct the thiazole ring. bepls.comorganic-chemistry.orgnih.gov For instance, reaction with α-haloketones is a common route.

Thiadiazoles: These heterocycles can be formed through the cyclization of thiosemicarbazide (B42300) precursors, which are readily available from the reaction of isothiocyanates with hydrazine (B178648) derivatives. nih.govjmchemsci.com

Quinazolines and Pyrimidines: Reaction with compounds containing an amino group, such as anthranilic acid or other amino-substituted precursors, can lead to the formation of fused heterocyclic systems like quinazolines or pyrimidines after cyclization. researchgate.nettsijournals.com

Triazoles: Isothiocyanates can react with hydrazines and other nitrogen-rich compounds to build triazole rings, which are important pharmacophores. mdpi.com

The reaction of an acyl isothiocyanate with an appropriate amine is the first step in many of these syntheses, yielding an N-acylthiourea derivative. nih.gov This intermediate can then undergo cyclization to form the desired heterocycle.

Table 1: Examples of Heterocycle Synthesis Using Isothiocyanate Precursors

| Isothiocyanate Type | Reactant | Resulting Heterocycle | Significance |

|---|---|---|---|

| Aroyl Isothiocyanate | Anthranilic Acid | Quinazolinone derivative | Core structure in many pharmaceuticals. researchgate.net |

| Aroyl Isothiocyanate | Hydrazine Hydrate | Thiadiazole precursor (Thiosemicarbazide) | Found in antimicrobial and anticancer agents. nih.gov |

| Phenyl Isothiocyanate | 2-Pyrazolin-5-ones | Thiazolidine derivatives | Biologically active S,N-heterocycles. researchgate.net |

| Generic Isothiocyanate | Acylhydrazides | 2-Imino-1,3,4-oxadiazoline | Scaffold with potential biological activity. nih.gov |

The primary functional group transformation involving this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. organic-chemistry.orgresearchgate.net The isothiocyanate group (-N=C=S) is converted into a thiourea moiety (-NH-C(=S)-NHR). This reaction is typically efficient and proceeds under mild conditions. researchgate.net

This transformation is fundamental because the resulting thenoyl-substituted thioureas are stable, crystalline solids that are themselves versatile intermediates for further synthetic steps. analis.com.my The thiourea group can participate in various subsequent reactions, including:

Cyclization Reactions: As detailed in the previous section, the thiourea can act as a precursor to numerous heterocyclic systems. nih.gov

Guanidine Synthesis: Thioureas can be converted to guanidines, another important functional group in medicinal chemistry, through reaction with reagents like the Burgess reagent. organic-chemistry.org

Desulfurization: The thiocarbonyl group (C=S) can be removed or transformed, providing access to other classes of compounds.

The synthesis of isothiocyanates themselves often starts from primary amines, which are converted to a dithiocarbamate (B8719985) salt using carbon disulfide, followed by treatment with a desulfurating agent to yield the isothiocyanate. organic-chemistry.orgnih.govnih.govrsc.org This highlights the role of isothiocyanates as a key pivot point for functional group interconversion, linking amines to thioureas and a host of heterocyclic structures.

Derivatization Reagent in Advanced Analytical Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Isothiocyanates, including this compound, are effective derivatizing agents, particularly for primary and secondary amines, in techniques like chromatography and spectroscopy. researchgate.net

This compound can be used as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of various amine-containing compounds. nih.govresearchgate.net The reaction of the isothiocyanate with an amine converts the typically polar and highly water-soluble amine into a more hydrophobic and less volatile thiourea derivative. nih.gov

This derivatization offers several advantages:

Improved Chromatographic Behavior: The resulting thiourea derivatives are often better retained on reversed-phase HPLC columns, leading to improved separation from interfering matrix components. sielc.com

Enhanced UV Detection: The thenoyl group is a strong chromophore. By attaching this group to an analyte that lacks a chromophore (like many simple amines), the resulting derivative can be detected with high sensitivity using a standard UV-Vis detector. nih.gov

Mass Spectrometry (MS) Compatibility: For LC-MS/MS analysis, derivatization can significantly improve ionization efficiency and provide predictable fragmentation patterns. The thiourea linkage formed is often cleaved under collision-induced dissociation (CID) to produce a specific, intense product ion, which is ideal for sensitive and selective detection using Multiple Reaction Monitoring (MRM) mode. researchgate.netddtjournal.comsemanticscholar.org

Table 2: Benefits of Using Isothiocyanates as Derivatization Reagents in Chromatography

| Analytical Technique | Analyte Class | Advantage of Derivatization | Reference |

|---|---|---|---|

| HPLC-UV | Amines | Introduces a strong UV-absorbing chromophore for enhanced sensitivity. | nih.gov |

| LC/ESI-MS/MS | Amines | Improves ionization and creates a stable, intense product ion for selective detection. | researchgate.netsemanticscholar.org |

| UHPLC/MS | Isothiocyanates (self-derivatization) | Allows for simultaneous analysis of the parent compound and its metabolites. | nih.gov |

| HPLC | Isothiocyanates | Cyclocondensation with 1,2-benzenedithiol (B97157) creates a derivative suitable for UV detection. | sigmaaldrich.com |

Beyond chromatography, derivatization with this compound enhances spectroscopic detection. As mentioned, the introduction of the thenoyl group significantly increases the molar absorptivity of the analyte in the UV region of the electromagnetic spectrum, which is the basis for its utility in HPLC-UV detection.

In the realm of fluorescence spectroscopy, while this compound itself is not a classic fluorophore, the principles of using isothiocyanates for detection are well-established. For example, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent where its reaction with amines links a highly fluorescent tag to the target molecule. nih.gov By analogy, if the thenoyl group were to be replaced by a fluorescent tag, the resulting isothiocyanate would be a powerful tool for fluorescence-based detection. The reaction with this compound itself is primarily aimed at enhancing UV-Vis and mass spectrometric detection.

Role in Polymer Chemistry and Novel Materials Development

The unique chemical structure of this compound makes it a valuable monomer and surface modification agent in the development of functional polymers and advanced materials. The thiophene ring is a key building block for conducting polymers, while the isothiocyanate group provides a versatile anchor for attaching the molecule to polymer backbones or inorganic surfaces.

The thiophene moiety is well-known for its role in electrically conductive polymers like polythiophene. st-andrews.ac.uk Polymers containing thiophene units in their backbone can be chemically or electrochemically oxidized (doped) to produce materials with high electrical conductivity. nih.gov Incorporating the thenoyl group into a polymer structure can impart these desirable electronic properties. For instance, thenoyl-functionalized polythiophenes have been investigated as donor materials in organic solar cells, where their electronic properties are crucial for device performance. rsc.org

This compound can be incorporated into polymers in two main ways:

As a functional monomer: The thiophene ring can be polymerized, for example, through electropolymerization or chemical polymerization using agents like FeCl₃, to form a polythiophene backbone with pendant isothiocyanate groups. These reactive groups can then be used for further post-polymerization modification.

As a modifying agent: The isothiocyanate group can react with functional groups (e.g., amines, hydroxyls) already present on a polymer backbone (like polyethylene (B3416737) glycol or poly(allylamine)). This approach allows for the covalent attachment of the electroactive thenoyl group onto various polymer scaffolds, tailoring their properties for specific applications. nih.gov

Furthermore, the isothiocyanate group can react with surface amines on materials like silica (B1680970) nanoparticles, allowing for the creation of functionalized nanomaterials. researchgate.net These isothiocyanate-functionalized particles can serve as platforms for building more complex nanostructures or for applications in drug delivery and diagnostics.

Monomer in Copolymerization Reactions, Including Ring-Opening Copolymerization

Following a comprehensive review of available scientific literature, there is currently no specific information regarding the application of this compound as a monomer in copolymerization reactions, including ring-opening copolymerization (ROCOP). Research detailing the reactivity ratios, polymerization conditions, or the properties of copolymers derived specifically from this compound is not present in the surveyed body of scientific work.

While the broader class of isothiocyanates is known to participate in various polymerization reactions, the unique contributions and behavior of the 2-thenoyl functional group in such processes have not been documented. The electronic and steric effects of the thiophene ring attached to the isothiocyanate group could theoretically influence its reactivity and the properties of any resulting polymer, but experimental data to support this is not available.

Synthesis of Functional Polymers Exhibiting Specific Linkages (e.g., Imidothiocarbonate)

Consistent with the absence of data on its use in copolymerization, there is no specific information in the scientific literature on the synthesis of functional polymers with imidothiocarbonate or other specific linkages originating from this compound.

The synthesis of poly(imidothiocarbonate)s is a known outcome of the ring-opening copolymerization of epoxides and isothiocyanates. This process typically involves the alternating insertion of the two monomer units to form the characteristic imidothiocarbonate linkage in the polymer backbone. However, studies and examples that utilize this compound as the isothiocyanate monomer in this type of synthesis are not reported. Consequently, there are no available research findings, reaction conditions, or characterization data for polymers with imidothiocarbonate linkages derived from this specific compound.

Concluding Remarks and Future Perspectives

Synthesis of Key Research Accomplishments and Their Academic Impact

The principal application and key research accomplishment associated with 2-Thenoyl isothiocyanate is its use as a synthon for producing a wide array of thiourea (B124793) derivatives and nitrogen- and sulfur-containing heterocycles. The academic impact of this work lies in the development of straightforward and efficient synthetic pathways to novel compounds with potential biological activity.

The most common synthetic strategy involves the in-situ generation of this compound. This is typically achieved by reacting 2-thenoyl chloride (the acid chloride of 2-thiophenecarboxylic acid) with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972). The resulting isothiocyanate is not isolated but is immediately reacted with a primary amine nucleophile to yield N-thenoyl-N'-substituted thiourea derivatives. This method has been successfully employed to synthesize a series of new thioureides by reacting the isothiocyanate with various heterocyclic amines.

These thiourea derivatives serve not only as final products but also as crucial intermediates for the synthesis of more complex heterocyclic systems. Research has demonstrated that derivatives of this compound are effective precursors for a variety of heterocyclic compounds, including:

Quinazolines

Benzothiazoles

Thiadiazoles

Imidazoles

A significant part of the academic contribution of this research has been the subsequent biological evaluation of these newly synthesized compounds. Given that thiourea derivatives and various heterocycles are known to possess a broad spectrum of biological activities, many of the compounds derived from this compound have been screened for their antimicrobial properties. Studies have reported that some of these novel derivatives exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds synthesized from the related 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate have been shown to be good antimicrobial agents researchgate.net. The academic impact is thus twofold: it provides new synthetic methodologies and contributes novel molecular entities to the field of medicinal chemistry for further investigation.

Identification of Emerging Trends and Unexplored Research Avenues in this compound Chemistry

The current research landscape for this compound is predominantly focused on its application as a scaffold for generating libraries of compounds for initial biological screening. An emerging trend is the strategic use of this compound to synthesize molecules that combine the thiophene (B33073) ring with other biologically active heterocyclic moieties, aiming to create hybrid molecules with potentially enhanced or novel pharmacological profiles.

Despite the progress made, several research avenues remain largely unexplored. Current investigations are often limited to primary antimicrobial and antifungal screening. However, the broader class of isothiocyanates and thiourea derivatives are known to exhibit a wide range of biological effects. nih.govmdpi.com This points to significant unexplored potential in the following areas:

Broader Pharmacological Screening: Derivatives of this compound should be systematically evaluated for other biological activities, such as anticancer, anti-inflammatory, antioxidant, antiviral, and anticonvulsant properties, which are well-documented for other isothiocyanate and thiourea compounds. nih.govmdpi.com

Medicinal Chemistry Optimization: The existing body of work has established proof-of-concept syntheses. A future trend should move towards structure-activity relationship (SAR) studies. By systematically modifying the amine component reacted with this compound, it would be possible to optimize the resulting thiourea derivatives for higher potency and selectivity against specific biological targets.

Application in Materials Science: Many heterocyclic compounds possess unique photophysical or electronic properties. The application of this compound derivatives in materials science, for instance, in the development of organic semiconductors, dyes, or sensors, is an entirely unexplored field.

Advanced Synthetic Methodologies: The use of this compound in more complex reaction cascades, such as multicomponent reactions, could provide rapid access to highly complex and diverse molecular structures, further expanding its synthetic utility.

Challenges and Opportunities for Future Research and Development

The future of research on this compound is marked by both challenges and significant opportunities.

Challenges:

Intermediate Stability and Reactivity: The common practice of generating this compound in situ suggests that the compound may have limited stability, making its isolation, purification, and storage challenging. This can be a hurdle for scalability and reproducibility.

Scope and Limitations: While effective with primary amines, the reactivity of this compound with a broader range of nucleophiles may be limited. A thorough investigation of its reaction scope is needed to understand its full synthetic potential and limitations.

Need for Deeper Mechanistic Studies: A lack of detailed mechanistic studies for the cyclization reactions of its derivatives hinders rational drug design and the development of more efficient synthetic protocols.

Opportunities:

Leveraging a Privileged Scaffold: The thiophene ring is a "privileged" scaffold in medicinal chemistry, present in numerous approved drugs. This compound provides a direct route to incorporate this valuable moiety into new potential drug candidates. This presents a major opportunity for drug discovery programs.

Combinatorial Chemistry and High-Throughput Screening: The straightforward nature of the reaction between this compound and amines makes it highly amenable to combinatorial chemistry approaches. Large libraries of novel thiourea derivatives can be synthesized and subjected to high-throughput screening against a wide range of biological targets, accelerating the discovery of new lead compounds.

Development of Novel Agrochemicals: Isothiocyanates are known to act as defense chemicals in plants and have been investigated as agrochemicals. chemrxiv.org Derivatives of this compound could be explored for their potential as novel herbicides, insecticides, or fungicides.

Interdisciplinary Research: There is a substantial opportunity for interdisciplinary collaboration. Synthetic chemists can create novel compounds from this compound, which can then be investigated by pharmacologists, materials scientists, and agricultural scientists to uncover new applications and drive innovation.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Thenoyl isothiocyanate, and how can purity be optimized?

Synthesis of isothiocyanates typically involves reacting acyl chlorides with ammonium thiocyanate. For example, benzoyl isothiocyanate is synthesized by heating benzoyl chloride with ammonium thiocyanate in 1,4-dioxane, followed by isolation of ammonium chloride byproducts . For this compound, analogous procedures using 2-thenoyl chloride and ammonium thiocyanate under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) are recommended. Purity optimization may involve recrystallization, column chromatography, or GC-MS analysis to monitor intermediates and byproducts .

Q. How should researchers characterize the stability and reactivity of this compound under varying experimental conditions?

Stability studies should include thermal analysis (DSC/TGA), UV-Vis spectroscopy to track degradation, and kinetic studies under varying pH/temperature. For example, phenyl isothiocyanate derivatives are sensitive to hydrolysis, requiring anhydrous conditions during derivatization . Reactivity with nucleophiles (e.g., amines, thiols) can be assessed via NMR or HPLC to quantify adduct formation .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

- FT-IR : Confirm the –NCS group (2050–2150 cm⁻¹ absorption band).

- NMR : ¹³C NMR for thiocarbonyl carbon (δ ~125–135 ppm) and ¹H NMR for aromatic protons in the thenoyl moiety.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s reaction mechanisms?

Density functional theory (DFT) calculations can model reaction pathways, such as rearrangement mechanisms. For instance, Gibbs free energy calculations for 2-chloro-2-propenyl isothiocyanate identified transition states and rate-determining steps, validated experimentally via GC time-resolution analysis . Similar approaches can predict thiocyanate group reactivity in 2-Thenoyl derivatives, aiding in optimizing synthetic yields .

Q. What experimental design strategies are suitable for optimizing reaction conditions in this compound-based studies?

A two-stage design is recommended:

Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, temperature, catalyst).

Optimization : Apply central composite design (CCD) to refine conditions. For phenyl isothiocyanate, CCD optimized derivatization efficiency by adjusting triethylamine volume and pH . Response surface methodology (RSM) can further model nonlinear relationships between variables .

Q. How should researchers address contradictions in toxicological data for this compound?

Conflicting genotoxicity results (e.g., in vitro vs. in vivo) require:

- Dose-Response Analysis : Assess thresholds for mutagenicity using Ames tests or micronucleus assays.

- Mechanistic Studies : Evaluate Nrf2 pathway modulation (linked to antioxidant responses) or DNA adduct formation .

- Cross-Validation : Compare data across models (e.g., mammalian cells vs. bacterial systems), as done for allyl isothiocyanate .

Q. What methodologies are recommended for studying protein interactions involving this compound?

Fluorescence quenching, isothermal titration calorimetry (ITC), and molecular docking can elucidate binding mechanisms. For example, phenyl isothiocyanate’s interaction with human lysozyme was characterized via spectrofluorometric titration and molecular dynamics simulations . Competitive binding assays with serum albumin (e.g., HSA) may clarify pharmacokinetic behavior .

Q. How can researchers design robust assays to evaluate the biological activity of this compound?

- Anticancer Activity : Use apoptosis assays (annexin V-FITC/PI staining) and flow cytometry to quantify cell death .

- Anti-inflammatory Effects : Measure cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

- Dose Optimization : Employ IC₅₀ calculations and combinatorial studies with chemotherapeutic agents .

Methodological Considerations for Data Analysis

- Handling Raw Data : Large datasets (e.g., GC chromatograms, spectral scans) should be archived in appendices, with processed data (e.g., kinetic curves, dose-response plots) highlighted in results .

- Error Analysis : Quantify uncertainties from instrument precision (e.g., ±0.1°C in thermal studies) and biological variability (e.g., triplicate assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.